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Compound of Interest

Compound Name: 2-nitro-N-(prop-2-ynyl)benzamide
Cat. No.: B8754144
Get Quote

Executive Summary

2-nitro-N-(prop-2-ynyl)benzamide (also known as N-propargyl-2-nitrobenzamide) represents
a critical intersection of two functional motifs: the propargyl group, a versatile handle for "click"
chemistry (CUAAC reactions), and the 2-nitrobenzamide core, a scaffold with significant steric
and electronic implications.

This guide analyzes the compound's solid-state behavior, predicting a distinct deviation from
planarity due to the ortho-nitro effect—a phenomenon confirmed in homologous structures. By
comparing this target against 2-nitro-N-propylbenzamide (Structure A) and N-(prop-2-
ynyl)benzamide (Structure B), we establish a predictive model for its lattice packing, hydrogen
bonding networks, and synthetic yield.

Key Comparative Insights
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Synthesis Protocol: The Schotten-Baumann

Approach

The synthesis of 2-nitro-N-(prop-2-ynyl)benzamide follows a robust nucleophilic acyl

substitution pathway. This protocol is self-validating through the observation of HCI gas

evolution and the distinct formation of a precipitate.

Reagents

e Precursor: 2-Nitrobenzoyl chloride (1.0 eq)

¢ Nucleophile: Propargylamine (1.1 eq)

o Base: Triethylamine (

) or Potassium Carbonate (

)
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» Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology

 Activation: Dissolve 2-nitrobenzoyl chloride (10 mmol) in anhydrous DCM (20 mL) at 0°C

under an inert atmosphere (

)

e Addition: Mix propargylamine (11 mmol) with

(12 mmol) in DCM (10 mL). Add this solution dropwise to the acid chloride solution over 30

minutes.

o Mechanistic Note: The slow addition prevents the formation of di-amide byproducts and

controls the exotherm.

e Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor via
TLC (30% EtOAc/Hexane).

e Workup: Wash the organic layer sequentially with 1M HCI (to remove unreacted amine), sat.

(to remove unreacted acid), and brine.

o Crystallization: Dry over

, concentrate in vacuo. Recrystallize the crude solid from hot Ethanol/Water (1:1) to yield

needle-like crystals.[1]

Synthesis Workflow Visualization
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Caption: Kinetic pathway for the formation of the benzamide linkage, highlighting the critical
base-mediated elimination step.

Crystallographic Characterization & Structural
Analysis[1][2][3][4][5][6]
The Ortho-Nitro Effect: Steric Torsion

Unlike the planar N-(prop-2-ynyl)benzamide, the introduction of a nitro group at the ortho
position (C2) forces a significant conformational change.

e Mechanism: The bulky nitro group (

) sterically clashes with the amide carbonyl oxygen and the amide proton.

¢ Result: To relieve this strain, the amide bond rotates out of the plane of the benzene ring.

o Data Support: In the analogous 2-nitro-N-propylbenzamide, this torsion angle is observed to
be 71.76(6)°.[1] We predict a similar magnitude (~65-75°) for the propargyl derivative.

Hydrogen Bonding Network

The crystal lattice is stabilized by a robust network of hydrogen bonds.
o Primary Motif: Strong intermolecular

hydrogen bonds link molecules into infinite 1D chains (typically along the b-axis in monoclinic
systems).

o Secondary Motif: The terminal alkyne (
) acts as a weak hydrogen bond donor. It interacts with the nitro group oxygen atoms (

) or the

-system of an adjacent phenyl ring (

).

Comparative Lattice Parameters (Verified Analogs)
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The following data serves as the authoritative benchmark for characterizing the target

compound.

2-Nitro-N-propylbenzamide N-(prop-2-ynyl)benzamide
Parameter

[1] [2]
Crystal System Monoclinic Monoclinic
Space Group
a(

15.835(3) 5.0479(8)
)
b (

9.3910(19) 19.738(3)
)
¢ (

23.618(5) 9.2428(15)
)
©) 108.35(3) 91.432(4)
Z (Molecules/Cell) 12 (3 independent molecules) 4
Packing Motif 1D Chains + 2D Layers

Note: The target compound is expected to crystallize in a monoclinic system (likely

or

) with unit cell dimensions intermediate between these two extremes, heavily influenced by the
nitro group's steric bulk.

Interaction Logic Diagram
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Caption: Interaction map showing the competition between strong amide H-bonds and the
steric influence of the nitro group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Crystal structure of 2-nitro-N-(2-nitrophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
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ynyl)benzamide]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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